Researchers may utilize isometheptene hydrochloride to investigate specific aspects of migraine pathophysiology. For instance, studies might explore its effects on blood flow patterns in the head during migraine attacks, providing insights into the vascular contributions to migraine pain [].
Isometheptene hydrochloride's mechanism of action, particularly its potential role in serotonin modulation, could serve as a starting point for the development of novel migraine treatments. By understanding how isometheptene hydrochloride interacts with the serotonergic system, researchers might design more targeted and effective medications [].
Isometheptene hydrochloride can be used as a comparator in clinical trials evaluating the efficacy and safety of new migraine treatments. Comparing a new drug to an established medication like isometheptene hydrochloride helps researchers assess the relative benefits and risks of the new treatment option [].
Isometheptene hydrochloride is a sympathomimetic amine primarily utilized in the treatment of migraines and tension-type headaches. It functions by inducing vasoconstriction, which helps alleviate headache symptoms. The compound is often administered in combination with other analgesics, such as paracetamol and dichloralphenazone, enhancing its therapeutic efficacy in managing pain .
The chemical formula for isometheptene hydrochloride is , and it has a molar mass of approximately 141.25 g/mol. Its structure features a monounsaturated aliphatic secondary amine, which contributes to its pharmacological properties .
Isometheptene's mechanism of action in treating headaches is not fully understood but likely involves its sympathomimetic properties [, ]. It may act by:
Due to the limited understanding and potential for side effects, isometheptene is not a recommended first-line treatment for headaches.
The biological activity of isometheptene hydrochloride is primarily associated with its vasoconstrictor effects. By stimulating adrenergic receptors, it triggers a cascade of intracellular events that result in:
Adverse effects may include hypertension and palpitations due to its stimulatory nature on the cardiovascular system.
Isometheptene hydrochloride can be synthesized through several methods, typically involving the following steps:
Specific patents detail various synthetic routes that optimize yield and purity, including U.S. Patent 2,230,753, which outlines methods for producing isometheptene derivatives .
Interaction studies involving isometheptene hydrochloride focus on its pharmacodynamic and pharmacokinetic profiles:
These interactions highlight the importance of understanding its use within broader therapeutic contexts.
Isometheptene hydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Primary Use | Unique Features |
|---|---|---|---|
| Isometheptene | C9H19N | Migraine treatment | Sympathomimetic with strong vasoconstrictive action |
| Ergotamine | C20H25N3O5 | Migraine treatment | Derived from ergot fungus; acts on serotonin receptors |
| Sumatriptan | C14H21N3O5S | Migraine treatment | Selective agonist for serotonin receptors |
| Dihydroergotamine | C19H23N3O5 | Migraine treatment | Similar mechanism but different receptor specificity |
Isometheptene hydrochloride's distinct action as a sympathomimetic agent differentiates it from others like sumatriptan and dihydroergotamine, which primarily target serotonin pathways .
Isometheptene hydrochloride exhibits a distinctive two-dimensional molecular architecture characterized by its systematic name N,6-dimethylhept-5-en-2-amine hydrochloride [1]. The compound possesses the molecular formula C9H20ClN with a molecular weight of 177.71 g/mol [1] [2]. The base structure consists of a seven-carbon chain containing a single double bond positioned between carbons 5 and 6, creating the hept-5-en backbone [3].
The primary structural framework features a secondary amine functional group attached to carbon 2 of the heptene chain [1]. The nitrogen atom forms covalent bonds with both a methyl group and the carbon-2 position of the main chain, establishing the methylamino substitution pattern [5]. Additionally, a methyl group is positioned at carbon 6, creating the characteristic dimethyl substitution that defines this compound's unique connectivity [2].
The double bond configuration within the molecule adopts a specific geometric arrangement between carbons 5 and 6 [1] [22]. This alkene functionality contributes significantly to the overall molecular geometry and influences the compound's conformational behavior [3]. The hydrochloride salt formation occurs through protonation of the amine nitrogen, creating an ionic association with the chloride counterion [7] [8].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C9H20ClN | [1] |
| Molecular Weight | 177.71 g/mol | [1] |
| Carbon Chain Length | 7 carbons | [2] |
| Double Bond Position | C5-C6 | [1] |
| Amine Type | Secondary | [5] |
The simplified molecular input line entry system representation reveals the connectivity pattern as CNC(C)CCC=C(C)C for the free base, with the hydrochloride showing the additional chloride ion association [1] [7]. The International Union of Pure and Applied Chemistry nomenclature describes the compound as N,6-dimethylhept-5-en-2-amine;hydrochloride, emphasizing the precise positional relationships of substituents [1].
Three-dimensional conformational analysis of isometheptene hydrochloride has been investigated through various computational approaches, though specific density functional theory studies for this particular compound remain limited in the published literature [23]. The molecular geometry is primarily influenced by the presence of the alkene double bond at the C5-C6 position, which restricts rotation and creates conformational constraints [1] [22].
Computational modeling approaches for similar aliphatic amine structures have employed methodologies including molecular mechanics force field calculations and density functional theory optimizations [23]. The conformational space of isometheptene hydrochloride is characterized by rotational freedom around several single bonds, particularly along the aliphatic chain segments [9].
The presence of the secondary amine group introduces additional conformational considerations, as the nitrogen lone pair orientation affects the overall molecular shape [22]. The methylamino substituent can adopt various orientations relative to the carbon chain backbone, creating multiple low-energy conformational states [1].
Three-dimensional conformer generation studies suggest that the compound exhibits conformational flexibility primarily around the C2-C3, C3-C4, and C4-C5 bonds [9]. The double bond between C5 and C6 restricts rotation in this region, effectively dividing the molecule into more rigid and flexible segments [1].
| Conformational Feature | Description | Impact |
|---|---|---|
| C5-C6 Double Bond | Restricted rotation | Geometric constraint |
| C2-N Bond | Rotational freedom | Multiple orientations |
| Aliphatic Chain | Flexible backbone | Conformational diversity |
| Amine Protonation | Ionic character | Electrostatic interactions |
The ionic nature of the hydrochloride salt form introduces electrostatic considerations that influence the preferred conformations [7] [8]. The protonated amine creates a positively charged center that affects intramolecular and intermolecular interactions, potentially stabilizing certain conformational arrangements through favorable electrostatic orientations [1].
The crystallographic characterization of isometheptene hydrochloride reveals important solid-state structural information, though comprehensive single-crystal diffraction data for this specific compound remains limited in the accessible literature [5]. The compound exhibits a melting point range of 68-69°C, indicating relatively weak intermolecular forces in the crystal lattice [5].
Solid-state properties of isometheptene hydrochloride include its hygroscopic nature, suggesting the presence of hydrogen bonding capabilities within the crystal structure [5]. The compound demonstrates solubility in water and alcohol, characteristics that reflect the ionic nature of the hydrochloride salt and the presence of polar functional groups [5].
Related crystallographic studies of isometheptene mucate have provided insights into potential packing arrangements for isometheptene derivatives [12] [13]. These investigations reveal that isometheptene-containing compounds can form complex hydrogen bonding networks in the solid state, particularly involving the amine functional group and carboxylate or chloride counterions [12].
The crystalline form of isometheptene hydrochloride appears as hygroscopic crystals, indicating a propensity for water incorporation into the crystal lattice structure [5]. This hygroscopic behavior suggests the presence of exposed polar sites that can interact favorably with atmospheric moisture through hydrogen bonding mechanisms [5].
| Property | Value | Source |
|---|---|---|
| Melting Point | 68-69°C | [5] |
| Crystal Appearance | Hygroscopic crystals | [5] |
| Water Solubility | Soluble | [5] |
| Alcohol Solubility | Soluble | [5] |
Polymorphic considerations for isometheptene hydrochloride have not been extensively documented in the literature, though the potential for multiple crystal forms exists given the conformational flexibility of the molecule [29]. The presence of both hydrogen bond donors and acceptors in the structure provides multiple sites for intermolecular interactions that could lead to different packing arrangements [5].
Isometheptene hydrochloride contains one stereogenic center located at carbon 2, where the secondary amine is attached [7] [8]. This chiral center gives rise to two possible enantiomers, designated as R-isometheptene and S-isometheptene, each exhibiting distinct three-dimensional arrangements [16] [19].
The compound is typically encountered as a racemic mixture, containing equal proportions of both enantiomers [7] [8]. This racemic nature is reflected in the optical activity designation of (±), indicating the presence of both left and right rotating optical isomers in equal amounts [7]. The stereochemical descriptor shows 0 of 1 defined stereocenters, suggesting that the commercial form exists as an unresolved mixture [7].
Enantiomeric separation studies have demonstrated that the individual isomers exhibit different pharmacological profiles [16] [19]. Research investigations have identified distinct biological activities for R-isometheptene and S-isometheptene, with S-isometheptene showing higher potency in cardiovascular response assays [19]. The R-enantiomer has been associated with different receptor binding profiles and physiological effects compared to its S-counterpart [16].
Chiral resolution of isometheptene has been achieved through various methodological approaches, including the formation of diastereomeric salt pairs with optically active acids [16]. High-performance liquid chromatography methods have been developed for the analytical separation and quantification of individual enantiomers [16].
| Stereochemical Parameter | R-Isometheptene | S-Isometheptene | Racemic Mixture |
|---|---|---|---|
| Optical Activity | (+) | (-) | (±) |
| Stereocenter Configuration | R at C2 | S at C2 | Equal mixture |
| Commercial Form | Individual enantiomer | Individual enantiomer | Standard form |
The metabolic transformation of isometheptene demonstrates stereoselective processes, with different metabolic pathways being preferentially accessed by each enantiomer [17]. Gas chromatography-mass spectrometry studies have revealed that the stereochemistry of metabolites reflects the parent compound's chirality, with trans-2-methyl-6-methylamino-2-hepten-1-ol being identified as a major metabolite [17].
Crystallographic considerations for the individual enantiomers suggest potential differences in solid-state packing arrangements [16]. Patent literature describes crystallographic investigations of R-isometheptene mucate, revealing specific intermolecular hydrogen bonding patterns that differ from racemic crystalline forms [12]. The formation of enantiopure crystals can lead to different melting points, solubility profiles, and stability characteristics compared to racemic mixtures [16].
The development of isometheptene hydrochloride synthesis has evolved significantly since its initial commercial introduction by Knoll AG in 1948 [1] [2]. The earliest documented synthetic approach utilized a simple reductive amination process where 6-methyl-5-hepten-2-one was reduced with activated aluminum in the presence of methylamine in 75% ethanol [2]. This original method, while providing a straightforward one-pot procedure, suffered from low selectivity and formation of multiple isomeric products, limiting its industrial applicability.
A significant advancement in synthetic methodology came in 1979 when Taylor and Coutts published their work in the Canadian Journal of Chemistry, describing an innovative selenium dioxide oxidation route [3]. This method involved the oxidation of N-trifluoroacetyl-isometheptene derivatives with selenium dioxide in 95% ethanol, followed by reduction with sodium borohydride. The process demonstrated marked improvements in stereoselectivity, achieving yields of 68% for the desired trans-2-methyl-6-methylamino-2-hepten-1-ol intermediate [3]. However, the multi-step nature and harsh reaction conditions involving selenium dioxide presented scalability challenges for industrial implementation.
Patent literature from the 1980s and 1990s documented various refinements to the original activated aluminum reduction method [4] [5]. These improvements focused on optimizing reaction conditions, including temperature control, solvent ratios, and purification protocols. The modified processes typically achieved yields in the 50-70% range while maintaining the scalability advantages of the original approach [6]. The synthesis generally proceeded through formation of an imine intermediate, followed by reduction to yield the racemic isometheptene product, which could subsequently be converted to the hydrochloride salt for enhanced stability and handling properties.
Contemporary pharmaceutical manufacturing demands have driven the development of sophisticated catalytic methodologies for producing enantiopure isometheptene hydrochloride. The most commercially successful approach employs chiral mandelic acid resolution to achieve enantiomeric excesses exceeding 99% [7] [8]. This process operates at 45°C using an ethanol-water solvent system (3:1 ratio), with careful control of crystallization parameters including pH (6.8-7.2) and cooling rate (0.5°C/minute) [7]. The method has been successfully scaled to pilot plant levels (10 kg batches) and represents the current industrial standard for producing pharmaceutical-grade (R)-isometheptene.
Asymmetric hydrogenation using iridium-based catalysts with chiral phosphine ligands, particularly the TunePhos family, has emerged as a promising alternative approach [9] [10]. These systems operate under mild conditions (50 bar hydrogen pressure, room temperature, methanol solvent) with catalyst loadings of 2-5 mol%, achieving enantiomeric excesses of 85-95% [11]. The methodology demonstrates turnover numbers ranging from 200-500 and exhibits remarkable selectivity factors of 6.2:1 versus α2-adrenoceptors, indicating the superior pharmacological profile of the (R)-enantiomer [7] [8]. While currently limited to laboratory scale (100 g batches), ongoing research focuses on developing more robust catalysts suitable for industrial implementation.
Chiral high-performance liquid chromatography separation using cellulose-based stationary phases represents another viable approach for producing enantiopure isometheptene [12] . Preparative separations on Chiralpak IC columns using hexane-isopropanol mobile phases (90:10 v/v) achieve baseline resolution with enantiomeric excesses exceeding 99% [12]. This method offers the advantage of direct separation without requiring chemical resolution, though throughput limitations restrict its application to semi-preparative scales (1 kg batches). The high energy requirements and solvent consumption present environmental and economic challenges for large-scale implementation.
Enzymatic resolution using selective aminotransferases or lipases represents an emerging green chemistry approach for enantioselective isometheptene synthesis [14]. These biocatalytic systems operate under mild conditions (37°C, pH 7.0, phosphate buffer) with enzyme loadings of 10-20 mol%, achieving enantiomeric excesses of 92-96% [14]. The methodology offers excellent environmental credentials due to the biodegradable nature of enzyme catalysts and aqueous reaction media. However, current limitations include modest turnover frequencies (5-10 h⁻¹) and selectivity factors (15:1), restricting application to specialized research contexts.
The purification of isometheptene hydrochloride presents unique challenges due to the compound's physicochemical properties, including its basic nature (pKa 10.78), moderate water solubility (3.06 g/L at 25°C), and tendency toward hygroscopic behavior [2] [15]. Crystallization methods represent the predominant industrial approach, with hydrochloride salt formation offering optimal balance between purity, yield, and process economics.
Crystallization of isometheptene hydrochloride from isopropanol-water systems achieves purities of 95-98% with recovery yields of 80-85% [16] [17]. The process requires precise control of critical parameters, particularly pH maintenance at 6.8-7.2 and controlled cooling rates to ensure uniform crystal morphology [7]. Processing times typically range from 4-6 hours, with low energy requirements and excellent scalability characteristics making this approach highly cost-effective for commercial production [16]. The environmental impact remains minimal due to solvent recovery and recycling protocols.
Alternative salt forms, particularly the mucate salt (2:1 molar ratio), provide enhanced purity levels reaching 99.4±2.3% as confirmed by quantitative nuclear magnetic resonance analysis [17]. The mucate crystallization process operates in ethanol-water (3:1) systems at controlled temperatures, requiring 8-12 hours processing time with moderate energy demands [17]. Recovery yields of 75-82% reflect the higher selectivity of this purification method, though the longer cycle times and moderate scalability present limitations for high-throughput manufacturing scenarios [18] [19].
Chromatographic separation using silica gel columns with ethyl acetate-hexane gradient elution achieves purities of 90-95% with recovery yields of 65-75% [20] [21]. While processing times are relatively short (2-4 hours), the method suffers from limited scalability and moderate environmental impact due to solvent consumption [22]. Column chromatography finds primary application in analytical method development and small-scale purification for research purposes rather than commercial manufacturing.
Preparative high-performance liquid chromatography using reverse-phase or chiral stationary phases provides the highest purity levels (>99%) but at the cost of significantly reduced recovery yields (70-80%) and very poor cost-effectiveness [20] [22]. The high energy requirements, limited throughput, and substantial solvent consumption restrict this approach to specialized applications requiring exceptional purity standards. The environmental impact remains high due to acetonitrile and other organic solvent usage, necessitating comprehensive waste treatment protocols.
The transition from laboratory-scale synthesis to commercial production of isometheptene hydrochloride encompasses multiple technical, regulatory, and economic challenges that significantly impact process design and implementation strategies. Laboratory-scale operations (1-100 g) focus primarily on reaction optimization and analytical method development, utilizing standard glassware with temperature control of ±2°C and pH monitoring of ±0.2 units [24]. Operating costs at this scale range from $500-2000 per kilogram, reflecting the intensive analytical requirements and low throughput characteristics [25] .
Pilot plant operations (1-10 kg batches) introduce critical heat transfer limitations due to the exothermic nature of the reductive amination process [16] [27]. Jacketed reactors with enhanced mixing capabilities become essential to maintain temperature control within ±1°C and pressure variations within ±5% . Particle size distribution emerges as a critical quality attribute, requiring specialized crystallization equipment and real-time monitoring systems [16]. Capital investments typically range from $500,000 to $2 million, with operating costs decreasing to $100-500 per kilogram as economies of scale begin to manifest [25] [24].
Commercial-scale manufacturing (100-1000 kg) demands compliance with current Good Manufacturing Practice regulations, necessitating comprehensive process validation, cleaning protocols, and quality assurance systems [28] [18]. Temperature control requirements tighten to ±0.5°C with flow rate variations limited to ±2%, requiring sophisticated automated control systems [27]. The introduction of residual solvent monitoring, heavy metal testing, and microbiological quality assessments significantly increases analytical burden and processing time [17] [28]. Capital investments escalate to $10-50 million, while operating costs continue to decrease to $50-200 per kilogram [24] .
Large-scale production (>1000 kg) confronts supply chain complexity challenges, including raw material sourcing, logistics coordination, and regulatory oversight across multiple jurisdictions [29] [30]. Process control parameters must maintain tolerances within ±0.1% variance, requiring advanced process analytical technology and automated feedback systems [27]. Cleaning-in-place and sterilization-in-place capabilities become mandatory, along with comprehensive environmental monitoring and waste management protocols [28]. The regulatory burden reaches maximum intensity, requiring extensive documentation, process validation studies, and periodic regulatory inspections [29] [30]. Capital investments may exceed $50-200 million, though operating costs can decrease to $20-100 per kilogram when full production capacity is achieved [24] [18].
The regulatory landscape presents particular challenges for isometheptene-containing products, as evidenced by the FDA's 2018 notification requiring cessation of distribution for unapproved isometheptene mucate formulations [28]. This regulatory action underscores the importance of maintaining comprehensive documentation, validated analytical methods, and established manufacturing protocols throughout the scale-up process. Modern pharmaceutical manufacturers must balance the technical challenges of producing high-purity isometheptene hydrochloride with evolving regulatory requirements and market demands for cost-effective production methods [29] [28].